molecular formula C10H13NO2 B1266289 1-Butyl-4-nitrobenzene CAS No. 20651-75-6

1-Butyl-4-nitrobenzene

Cat. No. B1266289
CAS RN: 20651-75-6
M. Wt: 179.22 g/mol
InChI Key: JZRBCNLSIDKBMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-butyl-4-nitrobenzene has been achieved through the reaction of 4-nitrophenol with n-butyl bromide using aqueous potassium carbonate, catalyzed by a new multi-site phase-transfer catalyst (MPTC) under ultrasonic conditions. This method enhances the reaction rate significantly compared to traditional methods (Harikumar & Rajendran, 2014).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography, have provided insights into the configuration and conformation of 1-butyl-4-nitrobenzene and related compounds. For instance, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene reveals a monoclinic space group, showing the importance of intramolecular geometry and molecular packing in determining the compound's physical properties (Padmanabhan et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of 1-butyl-4-nitrobenzene has been explored through various reactions, including nitration, which leads to dinitro compounds and highlights the compound's reactive nature towards further chemical modifications (Hoefnagel et al., 2010). Additionally, the electrochemical reduction of nitrobenzene derivatives has been studied in different media, providing insights into the electrochemical properties and potential applications of these compounds (Silvester et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 1-butyl-4-nitrobenzene, including its reactivity and interaction with other chemical species, have been characterized through various studies. For instance, the oxidation of 4-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,5-cyclohexadienes to 4-alkyl-2,6-di-t-butylnitrobenzenes showcases the compound's oxidative stability and reaction pathways (Inagaki et al., 1976).

Scientific Research Applications

1. Oxidative Nucleophilic Alkoxylation of Nitrobenzenes

  • Summary of Application : This research focuses on the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .
  • Methods of Application : The reaction of 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK in THF at low temperature was selected for initial investigations . Nitrobenzene 1a was chosen as a model activated substrate for nucleophilic aromatic addition .
  • Results or Outcomes : The study was focused on investigation of the reaction mechanism and kinetics .

2. Synthesis of Nitroarenes by Oxidation of Aryl Amines

  • Summary of Application : This research focuses on the synthesis of nitro compounds, which are an important class of organic molecules with broad application in organic synthesis, medicinal chemistry, and materials science . The direct oxidation of primary amines represents an attractive alternative route .
  • Methods of Application : The synthesis of aromatic nitro compounds was reviewed almost ten years ago by Yan and Yang . The “classical” route towards nitroarenes—relying on the electrophilic nitration of aromatic derivatives—is arguably one of the most extensively studied organic transformations .
  • Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .

3. Use in NIST Chemistry WebBook

  • Summary of Application : The National Institute of Standards and Technology (NIST) uses its best efforts to deliver a high-quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .
  • Methods of Application : The data is collected and verified by NIST .
  • Results or Outcomes : The data is used for various scientific and industrial applications .

4. High-Efficient Catalytic Ozonation for Degradation of Nitrobenzene in Water

  • Summary of Application : This research focuses on the degradation of nitrobenzene in water using Ce-doped LaCoO3 catalyst . The study aims to improve the utilization efficiency of ozonation in wastewater treatment .
  • Methods of Application : A series of perovskite-type Ce-doped LaCoO3 catalysts were designed and fabricated through the citrate-assisted sol-gel method . A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene (NB) in water using Ce-doped LaCoO3 as catalysts under mild conditions .
  • Results or Outcomes : The TOC removal efficiency of NB reached as high as 92.5% in 30 min, which was much higher than the sole ozonation (only 34.1%) in a similar condition . The catalytic ozonation system with perovskite-type Ce-doped LaCoO3 catalyst has a potential application in the treatment of refractory organic wastewater .

properties

IUPAC Name

1-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBCNLSIDKBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174694
Record name 1-Butyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-nitrobenzene

CAS RN

20651-75-6
Record name 1-Butyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-nitrobenzene
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Record name 1-Butyl-4-nitrobenzene
Source EPA DSSTox
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Record name 1-butyl-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RL Wang, DP Li, LJ Wang, X Zhang, ZY Zhou… - Dalton …, 2019 - pubs.rsc.org
… of the various nitroaromatic compounds (NACs) with high efficiency, such as 4-nitrophenol, 2-nitrophenol, 4-nitroaniline, nitrobenzene, 4-nitrotoluene and 1-butyl-4-nitrobenzene. Ag@…
Number of citations: 83 pubs.rsc.org
M Bilal, AR Bagheri, P Bhatt, S Chen - Journal of Environmental …, 2021 - Elsevier
Nitroaromatic compounds (NACs) are considered important groups of chemicals mainly produced by human and industrial activities. The large-scale application of these xenobiotics …
Number of citations: 59 www.sciencedirect.com
Y Zhu, S Yang, C Cao, W Song, LJ Wan - Inorganic Chemistry Frontiers, 2018 - pubs.rsc.org
… 2-Nitrofluorene (99%) and 1-butyl-4-nitrobenzene (96%) were provided by TCI. 4-Nitroanisole was provide by Acros. Triethylamine (99%) was produced by J&K Scientific Co., Ltd. …
Number of citations: 31 pubs.rsc.org
I Gallardo, G Guirado, J Marquet - The Journal of Organic …, 2003 - ACS Publications
… nitrobenzene BuLi 1-butyl-4-nitrobenzene 41 [46] … 1,4-dinitrobenzene b BuLi 1-butyl-4-nitrobenzene 41 [58] … 1,4-dinitrobenzene b BuMgCl 1-butyl-4-nitrobenzene 12 [30] …
Number of citations: 31 pubs.acs.org
C Xia, SW Joo, A Hojjati-Najafabadi, H Xie, Y Wu… - Chemosphere, 2023 - Elsevier
… construction units and was used it for degradation of organic pollutants such as such as 2-nitrophenol, 4-nitrophenol, 4-nitrotoluene, 4-nitroaniline, nitrobenzene, 1-butyl-4-nitrobenzene…
Number of citations: 17 www.sciencedirect.com
WJ Zhou, KH Wang, JX Wang - pstorage-acs-6854636.s3 …
Typical procedure for the Stille cross coupling A glass flask was charged with aryl bromides (1.0 mmol) followed by tetraphenyltin (0.28 mmol) or tetra-n-butyltin (0.30 mmol), NaOAc (3.0 …
板谷元一, 高井義治, 鈴木幸一 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
In order to obtain 2-methyl-5 (or 6)-alkylbenzimidazoles, synthesis of 2′-nitro-4′-alkylactanilides (II) via 4′-alkylacetanilides (I) was examined. Of the numerous methods for …
Number of citations: 3 www.jstage.jst.go.jp

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